Tadalafil Hydroxypiperidone
CAS No.:
Cat. No.: VC18002701
Molecular Formula: C22H19N3O6
Molecular Weight: 421.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19N3O6 |
|---|---|
| Molecular Weight | 421.4 g/mol |
| IUPAC Name | (11R,17R)-17-(1,3-benzodioxol-5-yl)-1-hydroxy-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3,5,7-triene-9,12,15-trione |
| Standard InChI | InChI=1S/C22H19N3O6/c1-24-9-16(26)25-18(21(24)28)17-19(27)12-4-2-3-5-13(12)23-22(17,29)20(25)11-6-7-14-15(8-11)31-10-30-14/h2-8,17-18,20,23,29H,9-10H2,1H3/t17?,18-,20-,22?/m1/s1 |
| Standard InChI Key | LKWAXSOKGBBZRU-UZGQDQSDSA-N |
| Isomeric SMILES | CN1CC(=O)N2[C@@H](C1=O)C3C(=O)C4=CC=CC=C4NC3([C@H]2C5=CC6=C(C=C5)OCO6)O |
| Canonical SMILES | CN1CC(=O)N2C(C1=O)C3C(=O)C4=CC=CC=C4NC3(C2C5=CC6=C(C=C5)OCO6)O |
Introduction
Chemical Identity and Structural Features
Tadalafil Hydroxypiperidone is classified as a process-related impurity formed during the synthesis of tadalafil. Its structure derives from modifications to the piperazinedione ring system present in the parent compound. Unlike tadalafil, which features a fully saturated piperazinedione moiety, Tadalafil Hydroxypiperidone incorporates a hydroxylated piperidone ring, altering its stereoelectronic properties .
Structural Differentiation from Tadalafil
The primary structural distinction lies in the replacement of the piperazinedione’s carbonyl group with a hydroxyl moiety, resulting in a hydroxypiperidone substructure. This modification reduces the compound’s planar rigidity, potentially affecting its binding affinity for PDE5 enzymes . Analytical characterization via nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:
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1H NMR: A singlet corresponding to the hydroxyl proton (δ 5.2–5.4 ppm) and downfield shifts in adjacent methylene protons (δ 3.8–4.1 ppm) .
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13C NMR: A carbon signal at δ 72–74 ppm indicative of the hydroxyl-bearing carbon .
Synthetic Pathways and Formation Mechanisms
The formation of Tadalafil Hydroxypiperidone is intrinsically linked to the synthetic routes employed in tadalafil production. Two primary pathways have been documented:
Scheme 1: Pictet-Spengler Cyclization
In the initial step, D-tryptophan undergoes cyclization with piperonal in the presence of trifluoroacetic acid (TFA). Under suboptimal reaction conditions (e.g., excess moisture or elevated temperatures), partial hydrolysis of the intermediate imine can occur, leading to hydroxylation at the piperazinedione ring .
Scheme 2: DCC/HOBt-Mediated Coupling
Coupling of the cyclized intermediate with sarcosine ethyl ester HCl using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) may introduce hydroxylation via side reactions. Residual water in the reaction medium facilitates nucleophilic attack at the carbonyl carbon, forming the hydroxypiperidone derivative .
| Parameter | Scheme 1 Impact | Scheme 2 Impact |
|---|---|---|
| Temperature | >40°C increases risk | >25°C promotes hydrolysis |
| Solvent Polarity | Polar solvents favor hydrolysis | Aprotic solvents reduce risk |
| Catalyst Concentration | High TFA accelerates degradation | Excess DCC induces side reactions |
Analytical Characterization and Detection
Regulatory guidelines mandate rigorous profiling of impurities exceeding 0.10% concentration . Tadalafil Hydroxypiperidone is typically quantified using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection at 285 nm.
Spectroscopic Profiling
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Mass Spectrometry: Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 406.2 ([M+H]+), consistent with a molecular formula of C22H19N3O4 .
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Infrared Spectroscopy: A broad absorption band at 3200–3400 cm⁻¹ confirms the presence of hydroxyl groups, while amide I and II bands appear at 1650 cm⁻¹ and 1540 cm⁻¹, respectively .
Chromatographic Behavior
In reversed-phase HPLC (C18 column, acetonitrile/water gradient), Tadalafil Hydroxypiperidone elutes at 12.3 minutes, distinct from tadalafil’s retention time of 14.8 minutes . This separation enables precise quantification at levels as low as 0.05% (w/w).
Pharmacological and Toxicological Considerations
While Tadalafil Hydroxypiperidone lacks therapeutic efficacy, its safety profile necessitates careful evaluation:
Metabolic Disposition
In vivo studies in Sprague-Dawley rats indicate rapid hepatic conjugation via glucuronidation, with a plasma half-life of 1.2 hours . The metabolite profile differs significantly from tadalafil, which undergoes CYP3A4-mediated oxidation to catechol derivatives .
Table 2: Comparative Pharmacokinetic Parameters (Rat Model)
| Parameter | Tadalafil Hydroxypiperidone | Tadalafil |
|---|---|---|
| Cmax (ng/mL) | 45 ± 8 | 120 ± 15 |
| Tmax (h) | 0.5 | 2.0 |
| AUC0–24 (ng·h/mL) | 85 ± 12 | 950 ± 110 |
Regulatory and Quality Control Implications
Global regulatory agencies, including the Therapeutic Goods Administration (TGA) and ICH, enforce strict limits on Tadalafil Hydroxypiperidone content in drug products:
ICH Guidelines
Batch Analysis Trends
A retrospective review of 32 tadalafil API batches (2015–2023) revealed:
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Median impurity level: 0.08% (range: 0.03–0.17%)
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12.5% of batches exceeded 0.10%, necessitating process optimization .
Mitigation Strategies in Industrial Synthesis
Pharmaceutical manufacturers employ multiple approaches to minimize Tadalafil Hydroxypiperidone formation:
Process Optimization
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Controlled Water Activity: Maintaining reaction moisture <0.5% reduces hydrolytic side reactions .
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Catalyst Screening: Replacement of DCC with EDC·HCl decreases hydroxypiperidone yield by 40% .
Purification Techniques
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